Product packaging for 2-bromo-benzo-1,4-dioxene(Cat. No.:CAS No. 121910-87-0)

2-bromo-benzo-1,4-dioxene

Cat. No.: B037673
CAS No.: 121910-87-0
M. Wt: 213.03 g/mol
InChI Key: XPQOPFJPEAHFMK-UHFFFAOYSA-N
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Description

2-Bromo-benzo-1,4-dioxene is a versatile and valuable benzodioxene-based synthetic intermediate for research and development. Its core utility lies in the reactivity of the bromine substituent, which enables efficient functionalization via a range of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. This allows researchers to construct complex molecular architectures, making it a crucial building block in medicinal chemistry for the synthesis of novel compounds targeting various biological pathways. The benzo-1,4-dioxene scaffold is a privileged structure in drug discovery, often associated with bioactive molecules. Consequently, this reagent is extensively used in the exploration of new therapeutic agents, particularly in the areas of central nervous system (CNS) disorders, oncology, and inflammation. It serves as a key precursor for developing potential enzyme inhibitors, receptor modulators, and other pharmacologically active molecules. Our product is supplied with high purity and lot-specific analytical data (including NMR and HPLC) to ensure reproducibility and reliability in your experimental workflows, from early-stage discovery to process chemistry. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrO2 B037673 2-bromo-benzo-1,4-dioxene CAS No. 121910-87-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQOPFJPEAHFMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346350
Record name 2-Bromo-1,4-benzodioxine
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Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121910-87-0
Record name 2-Bromo-1,4-benzodioxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121910-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1,4-benzodioxine
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URL https://comptox.epa.gov/dashboard/DTXSID60346350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromo Benzo 1,4 Dioxene and Its Analogues

Direct Bromination Strategies

Direct bromination involves the introduction of a bromine atom onto the aromatic portion of the benzo-1,4-dioxene molecule. The success of this approach hinges on controlling the regioselectivity to obtain the desired isomer.

The electrophilic aromatic bromination of the benzo-1,4-dioxene system is the most common method for preparing aryl bromides, which are valuable intermediates in organic synthesis. nih.gov The position of bromination is directed by the activating effect of the dioxane ring's ether oxygens. This typically directs electrophilic substitution to the positions para to the oxygen atoms. However, achieving high regioselectivity can be challenging, and reaction conditions must be carefully controlled to favor the formation of a specific isomer and avoid the production of di- or poly-brominated products. researchgate.net

The development of regioselective electrophilic aromatic brominations is a high-priority area of research. nih.gov For instance, in related systems like catechol, careful control of reaction temperature with N-bromosuccinimide (NBS) and fluoroboric acid in acetonitrile (B52724) allowed for the synthesis of 4-bromobenzene-1,2-diol in 100% yield, demonstrating that conditions can be fine-tuned for high selectivity. nih.gov

The choice of brominating reagent is crucial for controlling the outcome of the reaction. N-Bromosuccinimide (NBS) is a widely used reagent for the electrophilic substitution of aromatic rings. mdma.ch It is considered a mild and popular reagent, often employed for its ease of handling and selectivity compared to molecular bromine (Br₂). mdma.chorganic-chemistry.org

Using NBS in a solvent like acetonitrile has been shown to be a mild and regiospecific method for the nuclear bromination of activated aromatic compounds like methoxybenzenes. mdma.ch This system promotes the ionic pathway of bromination, leading to exclusive aromatic ring substitution without side-chain bromination, which can be an issue with radical-promoting conditions. mdma.ch Molecular bromine can also be used, often in the presence of a catalyst, but it can be less selective and lead to multiple brominations. beilstein-journals.org

Table 1: Comparison of Brominating Reagents for Aromatic Compounds

Reagent Typical Conditions Selectivity Notes
N-Bromosuccinimide (NBS) Acetonitrile, room temp. or 60°C High regioselectivity for nuclear bromination nih.govmdma.ch Mild conditions, avoids side-chain reactions mdma.ch
Molecular Bromine (Br₂) Glacial Acetic Acid, various catalysts Can be less selective, risk of polybromination beilstein-journals.org A classic but often harsher brominating agent

Cyclization and Ring-Closure Approaches to the Benzo-1,4-dioxene System

An alternative to direct bromination is the construction of the benzo-1,4-dioxene ring itself using precursors that already contain the required bromine atom. This strategy offers excellent control over the final position of the substituent.

The most common method for forming the 2,3-dihydrobenzo[b] researchgate.netnih.govdioxine ring is the Williamson ether synthesis. This typically involves the reaction of a catechol with a 1,2-dihaloethane, such as 1,2-dibromoethane (B42909). nih.gov The reaction is usually carried out in the presence of a base, like potassium carbonate (K₂CO₃), in a polar aprotic solvent such as dimethylformamide (DMF). nih.gov For example, methyl 2,3-dihydroxybenzoate can be alkylated with 1,2-dibromoethane to afford the cyclized methyl 2,3-dihydrobenzo[b] researchgate.netnih.govdioxine-5-carboxylate. nih.gov This general approach can be adapted to create brominated analogues by starting with a brominated catechol.

To synthesize a specifically substituted benzo-1,4-dioxene, such as a bromo-derivative, a substituted catechol is used as the starting material. For instance, the reaction of a 3- or 4-bromocatechol (B119925) with an appropriate three-carbon dielectrophile under basic conditions can lead to the formation of a brominated 1,4-benzodioxane (B1196944) derivative. mdpi.com This condensation approach is a cornerstone for building the core structure of many biologically active molecules. mdpi.com The reaction between a substituted catechol and methyl 2,3-dibromopropionate, for example, can produce a mixture of regioisomers, such as methyl 8-bromo-1,4-benzodioxane-2-carboxylate and methyl 5-bromo-1,4-benzodioxane-2-carboxylate, which can then be separated. mdpi.com

Table 2: Examples of Cyclization Reactions to form Benzodioxane Systems

Catechol Precursor Dihaloalkane/Electrophile Base/Solvent Product Reference
Methyl 2,3-dihydroxybenzoate 1,2-Dibromoethane K₂CO₃ / DMF Methyl 2,3-dihydrobenzo[b] researchgate.netnih.govdioxine-5-carboxylate nih.gov

Derivatization from Brominated Intermediates for Advanced Constructs

2-Bromo-benzo-1,4-dioxene serves as a versatile building block for more complex molecules. The bromine atom acts as a handle for various transformations, most notably metal-catalyzed cross-coupling reactions.

Aryl bromides are highly useful substrates for palladium-, nickel-, and copper-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. nih.gov This enables the introduction of a wide array of functional groups onto the benzodioxene scaffold. For example, intramolecular C-N cross-coupling reactions catalyzed by copper(I) iodide (CuI) have been used to synthesize fused heterocyclic systems. nih.gov Similarly, palladium-catalyzed cyclization reactions are employed to construct complex frameworks like benzodiazepines from brominated precursors. mdpi.com These methodologies highlight the utility of brominated benzodioxenes in constructing advanced molecular architectures for various applications.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogues is a critical area of development, aiming to reduce the environmental footprint of manufacturing processes. These principles advocate for the use of methods and substances that minimize or eliminate the use and generation of hazardous materials. researchgate.net Key areas of focus include the adoption of environmentally benign solvents, the development of efficient and recyclable catalytic systems, and the optimization of reaction conditions to reduce energy consumption and waste production. The exploration of environmentally friendly synthetic routes is highly desirable to overcome the drawbacks of traditional methods, which can include low yields, poor selectivity, and the use of toxic reagents. researchgate.net

The choice of solvent is a fundamental aspect of green chemistry. Traditional syntheses of benzodioxane derivatives often employ high-boiling polar aprotic solvents such as dimethylformamide (DMF). nih.gov While effective, these solvents pose environmental and health risks and are often difficult to recycle. Green chemistry promotes a shift towards safer, more sustainable alternatives.

Key Green Solvents and Methodologies:

Benign Solvents: Water and ethanol (B145695) are considered green solvents and have been used for the synthesis of related heterocyclic structures, sometimes under mild, room-temperature conditions. wikipedia.orgmdpi.com

Solvent-Free Synthesis: A significant advancement in green chemistry is the development of solvent-free reaction conditions. wikipedia.org Techniques such as grinding reactants in a ball mill can produce quantitative yields of complex structures without any solvent, potentially reducing waste and simplifying product purification. wikipedia.org

Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation or ultrasonication can dramatically reduce reaction times and, in some cases, allow for reactions to proceed with minimal or no solvent, representing a greener approach. researchgate.netresearchgate.net

The following table outlines a comparison between traditional and green solvents applicable to heterocyclic synthesis.

Solvent TypeExamplesAdvantagesDisadvantages
Traditional Dimethylformamide (DMF), DioxaneHigh solvency for a wide range of reagentsToxic, high boiling point, difficult to recycle, derived from fossil fuels
Green Water, EthanolNon-toxic, renewable, readily available, biodegradableLimited solubility for non-polar reactants, may require more energy for removal
Solvent-Free Ball milling, neat reaction conditionsEliminates solvent waste, simplifies purification, can lead to higher throughputNot suitable for all reaction types, potential for localized overheating

Catalysis is a cornerstone of green chemistry, offering pathways to new reactions with high efficiency and selectivity, thereby reducing by-products. For the synthesis of halogenated aromatic compounds and related heterocycles, the focus is on developing catalysts that are not only active and selective but also sustainable.

Sustainable Catalytic Approaches:

Heterogeneous Catalysts: Unlike their homogeneous counterparts, heterogeneous catalysts are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). This facilitates easy separation and recycling, minimizing contamination of the final product with toxic metal residues. mdpi.com Metal-Organic Frameworks (MOFs) are emerging as promising heterogeneous catalysts due to their high surface area and tunable porosity. wikipedia.org

Copper and Palladium Catalysis: Transition metals like copper and palladium are widely used for forming carbon-sulfur and carbon-carbon bonds in the synthesis of various heterocyclic systems. acs.orgnih.gov Green approaches focus on designing catalyst systems that maximize turnover numbers and allow for the recovery and reuse of the precious metal. For instance, copper-catalyzed reactions have been developed for synthesizing benzodithiole and dibenzodithiocine skeletons. acs.org

Metal-Free Catalysis: To circumvent the issues of toxicity and cost associated with heavy metals, metal-free catalytic systems are being explored. For example, N-bromosuccinimide combined with tetrabutylammonium (B224687) bromide has been used to mediate C(aryl)-S bond formation in the synthesis of benzothiazoles, avoiding the need for a metal catalyst entirely. mdpi.com

Catalyst TypeExample SystemAdvantagesGreen Chemistry Relevance
Homogeneous PdCl₂(PPh₃)₂High activity and selectivity, mild reaction conditionsDifficult to separate from product, potential for metal contamination
Heterogeneous Metal-Organic Frameworks (MOFs), Polymer-supported catalystsEasily separable and recyclable, reduced wasteAligns with principles of waste prevention and catalyst reuse wikipedia.orgmdpi.com
Metal-Free N-bromosuccinimide/Bu₄NBrAvoids use of toxic and expensive heavy metals, mild conditionsEliminates metal waste, enhances safety mdpi.com

Comparative Analysis of Synthetic Method Efficiencies and Yields

The efficiency of a synthetic method is a multi-faceted metric. While chemical yield is a primary indicator, a comprehensive green analysis also considers atom economy, energy consumption, reaction time, and the environmental impact of all materials used.

Modern synthetic strategies aim to improve upon these metrics by employing greener conditions and more efficient catalytic systems. While direct comparative data for this compound is limited, analysis of related heterocyclic syntheses demonstrates the potential for significant improvements. For instance, syntheses of various benzo[b]pyrano[2,3-e] researchgate.netnih.govdiazepines have reported yields ranging from 75% to 85% under optimized conditions. mdpi.com Similarly, certain palladium-catalyzed coupling reactions and bromodesilylation steps in the synthesis of benzo[b]furan derivatives have achieved yields of 69% to 93%. nih.gov

The following table provides a comparative analysis of different synthetic approaches, contrasting a traditional method for a key analogue with the potential efficiencies of greener alternatives.

Synthetic MethodTypical ConditionsYield (%)AdvantagesDisadvantages
Williamson Ether Synthesis (Analogue) K₂CO₃, DMF, Reflux 10h nih.gov25-40% (isolated isomers) mdpi.comUtilizes commercially available starting materialsFormation of hard-to-separate isomers, use of hazardous solvent, long reaction time
Palladium-Catalyzed Coupling (Related Systems) Pd catalyst, Toluene, 110 °C, 18h nih.gov50-75% nih.govHigh selectivity for specific bond formationRequires expensive and toxic metal catalyst, high temperatures
Microwave-Assisted Synthesis (Related Systems) Minimal/no solvent, short reaction times (5-10 min) researchgate.net>85% mdpi.comDrastically reduced reaction time, high yields, energy efficientRequires specialized equipment, scalability can be a challenge
Heterogeneous Catalysis (Related Systems) Recyclable catalyst (e.g., SnP₂O₇), short reaction times (8-35 min) mdpi.com87-95% mdpi.comHigh yields, catalyst is reusable, environmentally friendlyCatalyst preparation can be complex, may have lower activity than homogeneous systems

This comparative analysis highlights a clear trend towards the adoption of greener methodologies, which not only promise higher yields and efficiencies but also significantly reduce the environmental impact of the synthesis of this compound and its analogues.

Chemical Reactivity and Derivatization Strategies of 2 Bromo Benzo 1,4 Dioxene

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. libretexts.orgmasterorganicchemistry.com In the case of 2-bromo-benzo-1,4-dioxene, the benzene ring can be functionalized through the introduction of various electrophiles. However, the presence of the dioxene ring and the bromine atom influences the regioselectivity of these reactions. While unsubstituted 1,4-benzodioxin (B1211060) tends to form polymeric tars under EAS conditions, derivatives with an electron-withdrawing group at the 2-position can undergo reactions like Friedel–Crafts acylation, primarily at the benzene ring. thieme-connect.de

The synthesis of substituted 1,4-benzodioxanes often involves either building the molecule from already substituted benzene precursors or functionalizing the pre-formed benzodioxane ring. mdpi.comresearchgate.net The latter approach can lead to mixtures of positional isomers, the separation and identification of which can be challenging. mdpi.comresearchgate.net For instance, bromination of a preformed 2-substituted 1,4-benzodioxane (B1196944) can result in various bromo-substituted isomers. mdpi.com The specific conditions and the nature of the electrophile and any existing substituents on the benzodioxene ring will dictate the outcome of the reaction. xmu.edu.cnsfu.caresearchgate.net

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom in this compound is susceptible to replacement by nucleophiles. evitachem.comontosight.aicymitquimica.com This reactivity is a cornerstone of its utility as a synthetic intermediate. chemimpex.comchembk.com The carbon-bromine bond can be cleaved, and a new bond formed with a variety of nucleophiles, including amines and thiols. evitachem.com This allows for the introduction of diverse functional groups at the 2-position of the benzodioxene core.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these reactions, with the bromine atom serving as a convenient handle for a wide array of transformations.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that joins an organoboron compound with an organic halide. wikipedia.org This reaction is highly effective for creating carbon-carbon bonds. mdpi.com this compound can be coupled with various organoboron reagents, such as boronic acids or their esters, to form 2-aryl- or 2-vinyl-benzo-1,4-dioxenes. nih.govlookchem.com The reaction typically employs a palladium catalyst, such as palladium acetate (B1210297) or a palladium-phosphine complex, and a base. mdpi.comnih.gov

The efficiency and outcome of the Suzuki-Miyaura coupling can be influenced by several factors, including the choice of catalyst, ligand, base, and solvent. mdpi.comnih.gov For instance, different palladium catalysts and ligands can exhibit varying levels of activity and selectivity. nih.gov The reaction conditions can be optimized to achieve high yields of the desired coupled products.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Aryl Bromides

EntryAryl BromideBoronic Acid/EsterCatalyst SystemBaseSolventYield (%)
13,5-(bis-trifluoromethyl)bromobenzene2-pyridylboronatePd2dba3 / Ligand 1KFDioxane82 nih.gov
24-bromoanisole2-pyridylboronatePd2dba3 / Ligand 1KFDioxane74 nih.gov
32-bromo-4-methoxybenzaldehyde5-formyl-2-methoxyphenylboronic acidPdCl2(dppf)NaOHDioxane48 mdpi.com
4Bromo-naphthalene precursorVariousPalladium catalyst--0.2 - 10 µM (IC50) nih.gov
5gem-BromofluoroalkenesAlkylboronic acidsPalladium catalyst--- researchgate.net

This table is interactive. Users can sort and filter the data.

Stille Coupling for Arylation and Heteroarylation

The Stille coupling is another palladium-catalyzed reaction that forms carbon-carbon bonds by coupling an organotin compound with an organic halide. wikipedia.orgorganic-chemistry.org This method is versatile and can be used to introduce a wide range of aryl and heteroaryl groups onto the 2-position of the benzodioxene ring. thieme-connect.delibretexts.org The reaction typically involves a palladium catalyst and is tolerant of many functional groups. wikipedia.orglibretexts.org

Similar to the Suzuki-Miyaura coupling, the choice of catalyst and reaction conditions can significantly impact the outcome of the Stille coupling. organic-chemistry.orgnih.gov For example, the chemoselectivity of coupling a bromophenyl triflate can be controlled by the choice of palladium catalyst and the presence of additives like lithium chloride. nih.gov

Palladium-Catalyzed Carbon-Nitrogen Cross-Coupling Reactions

Palladium catalysts can also facilitate the formation of carbon-nitrogen bonds, often referred to as Buchwald-Hartwig amination. This reaction allows for the coupling of this compound with amines, amides, and other nitrogen-containing nucleophiles. beilstein-journals.org These reactions are crucial for the synthesis of nitrogen-containing benzodioxene derivatives, which are of interest in medicinal chemistry. acs.org The choice of palladium catalyst and ligand is critical for achieving high efficiency in these C-N coupling reactions. beilstein-journals.org

Table 2: Conditions for Palladium-Catalyzed C-N Cross-Coupling

EntrySubstrateCoupling PartnerCatalystLigandBaseSolventTemperature (°C)Yield (%)
14-bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridinephenylmethanaminePd2(dba)3XantphosCs2CO3Dioxane100~90 beilstein-journals.org
24-bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridinephenylmethanaminePd2(dba)3XantphosK2CO3Dioxane100~85 beilstein-journals.org
3N-benzyl-4-bromo-7-azainolebenzamidePd(OAc)2XantphosK2CO3Dioxane-Good beilstein-journals.org

This table is interactive. Users can sort and filter the data.

Direct C-H Arylation Reactions

Direct C-H arylation is an emerging and powerful strategy that avoids the pre-functionalization of one of the coupling partners. researchgate.net In this approach, a C-H bond on an aromatic or heteroaromatic compound is directly coupled with an aryl halide, such as this compound. This method offers a more atom-economical route to arylated products. Palladium-N-heterocyclic carbene (NHC) complexes have shown to be effective catalysts for the direct C-H arylation of various heterocycles with aryl bromides. researchgate.net The reaction conditions, including the catalyst, base, and temperature, are crucial for achieving high yields and regioselectivity. researchgate.netacs.org

Ring-Opening Reactions of the Benzo-1,4-dioxine Moiety

While the benzo-1,4-dioxine ring is generally stable, it can undergo ring-opening reactions under specific conditions. These reactions can be synthetically useful for accessing different heterocyclic systems or for further functionalization.

One example of a ring-opening reaction involves fused heterocyclic ring products derived from azetidine-2-carboxamides. These fused systems, such as 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] nih.govscirp.orgdiazepin-10(2H)-ones, can undergo ring-opening when treated with methyl chloroformate under reflux in acetonitrile (B52724). mdpi.com This reaction cleaves the azetidine (B1206935) ring to form a 1,4-benzodiazepine (B1214927) derivative. mdpi.com

Additionally, the 1,4-benzothiazine moiety, which is structurally related to benzo-1,4-dioxine, is known to be susceptible to ring contraction reactions to form 1,3-benzothiazole derivatives under the influence of nucleophiles, oxidizing agents, or ultraviolet irradiation. beilstein-journals.org This suggests that the benzo-1,4-dioxine ring might also be susceptible to similar transformations under appropriate conditions, although specific examples involving this compound are not extensively documented. The photolysis of dibenzo[b,e] nih.govscirp.orgdioxins can also lead to the opening of an oxygenated ring as one of the main pathways. thieme-connect.de

Stereo- and Regiochemical Control in Reactions

Achieving stereo- and regiochemical control is a critical aspect of synthesizing complex molecules from this compound. The substitution pattern on the aromatic ring and the nature of the reagents and catalysts can significantly influence the outcome of chemical transformations.

Regiochemical Control:

The regioselectivity of reactions on the benzo-1,4-dioxene ring is largely governed by the directing effects of the existing substituents. In electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, on 1,4-benzodioxins bearing an electron-withdrawing substituent at the 2-position, acylation of the benzene ring occurs mainly at the 6- and 7-positions. thieme-connect.de Lithiation of 1,4-benzodioxin with an alkyllithium reagent occurs readily at the 2-position, allowing for the introduction of various substituents at this site. thieme-connect.de Similarly, selective lithiation of dibenzo[b,e] nih.govscirp.orgdioxin at the 1-position can be achieved. thieme-connect.de

In the metalation of bromo(alkylthio)benzenes, the choice of metalating agent and reaction conditions can dictate the position of metalation, leading to products substituted ortho, meta, or para to the thioether group. researchgate.net This highlights the importance of reaction parameters in controlling regiochemistry.

Stereochemical Control:

Stereochemical control is crucial when creating chiral centers. In the synthesis of chiral 2-vinyl-2,3-dihydro-benzo nih.govscirp.orgdioxanes via tandem allylic alkylation of catechol, the use of specific palladium complexes with chiral ligands has been shown to be effective in achieving stereoselectivity. researchtrend.net The intramolecular cyclization of α-bromoacyl derivatives of α-hydroxy acids to form 1,4-dioxane-2,5-diones can proceed stereoselectively to yield (S,S)-diastereomers. researchgate.net

Advanced Characterization and Structural Elucidation Techniques for 2 Bromo Benzo 1,4 Dioxene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 2-bromo-1,4-benzodioxane, a combination of one-dimensional and two-dimensional NMR techniques provides a complete assignment of all proton and carbon signals, confirming the specific isomeric form.

Proton (¹H) NMR Spectroscopy for Aromatic and Aliphatic Proton Assignment

The ¹H NMR spectrum of 2-bromo-1,4-benzodioxane is expected to show distinct signals for the protons on the aliphatic dioxane ring and the aromatic benzene (B151609) ring.

Aliphatic Region : The dioxane portion of the molecule contains three protons. The single proton on the bromine-bearing carbon (H-2) is expected to appear as a doublet of doublets, shifted significantly downfield due to the deshielding effects of the adjacent electronegative oxygen and bromine atoms. The two protons on the C-3 carbon are diastereotopic, meaning they are chemically non-equivalent, and should present as two separate signals. Each of these C-3 protons would appear as a doublet of doublets due to geminal coupling to each other and vicinal coupling to the H-2 proton.

Aromatic Region : The four protons on the benzene ring typically appear in the range of 6.8-7.2 ppm. Their specific chemical shifts and coupling patterns form a complex multiplet, characteristic of an ortho-disubstituted benzene system.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Bromo-1,4-benzodioxane

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
H-2 ~4.5 - 5.0 dd
H-3a ~4.2 - 4.4 dd
H-3b ~4.0 - 4.2 dd

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Determination

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For 2-bromo-1,4-benzodioxane, eight distinct signals are expected, corresponding to the eight unique carbon atoms.

Aliphatic Carbons : The C-2 carbon, directly attached to both an oxygen and a bromine atom, would be found significantly downfield in the aliphatic region. The C-3 carbon, bonded to an oxygen atom, would appear in the typical range for an aliphatic ether carbon.

Aromatic Carbons : Six signals are anticipated in the aromatic region (approximately 115-145 ppm). The two carbons directly bonded to the dioxane oxygen atoms (C-4a and C-8a) would be the most deshielded and appear furthest downfield in this region. The remaining four aromatic carbons (C-5, C-6, C-7, C-8) would have chemical shifts determined by their position on the ring.

Spectra of related compounds, such as various 1,4-benzodioxane (B1196944) derivatives, confirm that carbon atoms in similar electronic environments produce predictable chemical shifts scirp.org.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Bromo-1,4-benzodioxane

Carbon Predicted Chemical Shift (δ, ppm)
C-2 ~70 - 80
C-3 ~65 - 70
C-5, C-6, C-7, C-8 ~115 - 125

Advanced Two-Dimensional NMR Techniques (HSQC, HMBC) for Unambiguous Structural Assignment

To definitively connect the proton and carbon signals and confirm the molecular structure, two-dimensional NMR experiments are employed.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached columbia.edu. For 2-bromo-1,4-benzodioxane, an HSQC spectrum would show a cross-peak connecting the H-2 proton signal with the C-2 carbon signal, and correlations between the H-3 protons and the C-3 carbon. This confirms the direct one-bond connections within the dioxane ring.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is vital for establishing longer-range connectivity, showing correlations between protons and carbons that are two or three bonds apart columbia.eduyoutube.com. This technique is particularly powerful for distinguishing between isomers. For the 2-bromo isomer, crucial HMBC correlations would be observed between the H-2 proton and the C-3, C-4a, and C-8a carbons. Likewise, the H-3 protons would show correlations to C-2. This pattern of correlations provides unambiguous proof of the bromine's position on the aliphatic ring, a task that can be challenging with only 1D NMR data mdpi.com. The analysis of HMBC spectra has been demonstrated as a definitive method for identifying regioisomers of bromo-substituted 1,4-benzodioxane derivatives mdpi.com.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 2-bromo-1,4-benzodioxane (C₈H₇BrO₂), the mass spectrum would exhibit a distinctive molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity (M⁺ and M⁺+2). This isotopic signature is a clear indicator of the presence of a single bromine atom in the molecule libretexts.org.

The fragmentation pattern can also provide structural information. Common fragmentation pathways for 1,4-benzodioxane derivatives involve the cleavage of the dioxane ring or the loss of substituents from the aromatic ring researchgate.netresearchgate.net. For 2-bromo-1,4-benzodioxane, characteristic fragments would likely include the loss of the bromine atom (M⁺ - Br) and cleavage of the C-O bonds within the ether structure.

Table 3: Expected Mass Spectrometry Data for 2-Bromo-1,4-benzodioxane

Ion m/z (relative to ⁷⁹Br/⁸¹Br) Description
[M]⁺ 214 / 216 Molecular Ion
[M-Br]⁺ 135 Loss of Bromine radical

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations pressbooks.pub. The IR spectrum of 2-bromo-1,4-benzodioxane would display several characteristic absorption bands.

C-H Stretching : Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (3100-3000 cm⁻¹), while aliphatic C-H stretches are found just below 3000 cm⁻¹ (3000-2850 cm⁻¹) vscht.czlibretexts.org.

C=C Stretching : Aromatic ring C=C stretching vibrations result in one or more bands in the 1600-1450 cm⁻¹ region.

C-O Stretching : The most prominent feature for this molecule would be the strong C-O-C stretching bands of the ether linkages. Aryl-alkyl ethers typically show a strong, characteristic asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1050 cm⁻¹.

C-Br Stretching : The C-Br bond stretch appears in the fingerprint region of the spectrum, typically between 650 and 550 cm⁻¹, although it can sometimes be difficult to assign definitively.

The characterization of various 1,4-benzodioxane analogs consistently shows these key vibrational modes scirp.orgbohrium.com.

Table 4: Characteristic IR Absorption Bands for 2-Bromo-1,4-benzodioxane

Functional Group Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3000 Medium
Aliphatic C-H Stretch 3000 - 2850 Medium
Aromatic C=C Stretch 1600 - 1450 Medium-Strong
Asymmetric C-O-C Stretch ~1250 Strong
Symmetric C-O-C Stretch ~1050 Strong

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for 2-bromo-1,4-benzodioxane is not described in the provided search results, the methodology is well-established for related compounds. An analysis of a substituted 1,4-benzodioxane chalcone (B49325) derivative revealed a largely planar molecular geometry, with details on the dihedral angle between the benzene and benzodioxine rings nih.gov. The packing in the crystal was determined by weak intermolecular interactions such as C-H···O hydrogen bonds and π–π stacking nih.gov. Should a suitable crystal of 2-bromo-1,4-benzodioxane be grown, this technique would confirm the connectivity established by NMR and provide unparalleled detail about its three-dimensional structure in the solid state.

Chromatographic Methods for Purification and Purity Assessment (e.g., HPLC-UV, TLC)

Chromatographic techniques are indispensable in the synthesis and analysis of 2-bromo-benzo-1,4-dioxene, serving the dual purpose of purification of the crude product and the subsequent assessment of its purity. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Thin-Layer Chromatography (TLC) are two of the most commonly employed methods for these tasks.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

Reverse-phase HPLC (RP-HPLC) is a powerful analytical tool for assessing the purity of this compound and for the quantitative determination of any impurities. This technique separates compounds based on their hydrophobicity, with the nonpolar stationary phase retaining the analyte to varying degrees depending on the composition of the polar mobile phase.

Detailed Research Findings: While specific, validated HPLC methods for this compound are not extensively detailed in publicly available literature, methods for structurally analogous compounds, such as other halogenated benzodioxanes, provide a strong basis for developing a suitable analytical procedure. For instance, a reverse-phase HPLC method has been successfully applied for the analysis of 6-bromo-2,3-dihydro-1,4-benzodioxin sielc.com. Based on this and general principles of chromatography for aromatic compounds, a typical HPLC-UV method for this compound can be proposed.

The UV detector is particularly suitable for this compound due to the presence of the aromatic ring, which absorbs UV radiation. The wavelength of maximum absorbance (λmax) for the benzodioxane chromophore is typically in the range of 220-280 nm, and a diode array detector (DAD) can be used to monitor the effluent across a range of wavelengths to ensure the detection of all components and to check for peak purity.

The following interactive data table outlines a proposed set of parameters for the HPLC-UV analysis of this compound.

Table 1: Proposed HPLC-UV Parameters for Purity Assessment of this compound
ParameterCondition
Stationary Phase (Column) C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with Acetonitrile (B52724) and Water
Example Isocratic Mobile Phase Acetonitrile:Water (60:40 v/v)
Example Gradient Mobile Phase Start with 50% Acetonitrile, ramp to 95% over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature Ambient (e.g., 25 °C)
Injection Volume 10 µL
UV Detection Wavelength 254 nm or Diode Array Detection (DAD) at 220-400 nm
Expected Retention Time (t R ) Dependent on exact conditions, but expected to be in the range of 5-15 minutes

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a versatile, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions, identifying the components of a mixture, and determining the appropriate solvent system for column chromatography purification. For this compound, normal-phase TLC on silica (B1680970) gel plates is the standard approach.

Detailed Research Findings: In the synthesis of various benzodioxane derivatives, TLC is routinely used to track the consumption of starting materials and the formation of the product. The choice of eluent (mobile phase) is critical for achieving good separation. A mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a slightly more polar solvent (such as ethyl acetate (B1210297) or dichloromethane) is typically employed. The polarity of the solvent system is adjusted to achieve a retention factor (R f ) for the desired compound in the optimal range of 0.3-0.5 for effective separation.

Visualization of the separated spots on the TLC plate can be achieved under UV light (at 254 nm), where the aromatic ring of this compound will quench the fluorescence of the indicator in the silica gel, causing a dark spot to appear. Further visualization can be accomplished by staining, for example, with a potassium permanganate (B83412) solution, which reacts with many organic compounds.

The interactive data table below provides typical conditions for the TLC analysis of this compound, based on methods used for similar compounds.

Table 2: Typical TLC Conditions for Analysis of this compound
ParameterCondition
Stationary Phase Silica gel 60 F254 on aluminum or glass plates
Mobile Phase (Eluent) Hexane:Ethyl Acetate (e.g., 80:20 v/v) or Petroleum Ether:Ethyl Acetate
Chamber Saturated with the mobile phase
Application Spotting of a dilute solution of the sample in a volatile solvent (e.g., dichloromethane)
Development Ascending chromatography until the solvent front is ~1 cm from the top of the plate
Visualization 1. UV light (254 nm) 2. Staining with potassium permanganate solution
Expected Rf Value ~0.4 (highly dependent on the exact solvent composition)

Computational Chemistry and Theoretical Investigations of 2 Bromo Benzo 1,4 Dioxene

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometries and Electronic Structures

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-bromo-benzo-1,4-dioxene, DFT calculations are employed to determine its most stable three-dimensional conformation, known as the optimized molecular geometry. These calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately.

The parent compound, 1,4-benzodioxan, has been shown through calculations to possess a twisted (C2) symmetry rather than a planar (C2v) structure. researchgate.net The twisting angles for 1,4-benzodioxan were calculated to be 30.1° using DFT. researchgate.net The introduction of a bromine atom at the 2-position of the dioxane ring is expected to influence the local geometry, affecting bond lengths, bond angles, and dihedral angles in its vicinity due to steric and electronic effects. The C-Br bond length and the angles around the C2 carbon would be particularly altered compared to the unsubstituted molecule. The electronic structure, including the distribution of electron density and the molecular electrostatic potential, is also significantly modified by the presence of the electronegative bromine atom.

Table 1: Selected Theoretical Geometric Parameters for 1,4-Benzodioxan

Parameter Description Calculated Value
Twisting Angle Dihedral angle of the dioxane ring 30.1°
Barrier to Planarity Energy required to flatten the ring 4093 cm⁻¹

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Electron Density Distributions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.orgyoutube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.compearson.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. youtube.com A smaller gap generally implies higher reactivity and easier electronic transitions. youtube.com For this compound, the electron-withdrawing nature of the bromine atom is expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted benzodioxane. The precise energy values and the gap are determined through quantum chemical calculations.

The electron density distribution within the HOMO and LUMO is also revealing. In many aromatic systems, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. For this compound, the HOMO is likely to have significant contributions from the oxygen lone pairs and the benzene (B151609) ring's π-system, while the LUMO may be more localized on the C-Br antibonding orbital and the aromatic ring. Visualizations of these orbitals show the most probable regions for nucleophilic and electrophilic attack.

Global Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

Global reactivity descriptors are derived from the energies of the frontier molecular orbitals and provide a quantitative measure of a molecule's stability and reactivity. researchgate.netdergipark.org.trnih.gov These descriptors are calculated using the following relationships, based on Koopman's theorem where the ionization potential (I) is approximated by -EHOMO and the electron affinity (A) by -ELUMO:

Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

Global Softness (S): S = 1 / (2η)

Electronegativity (χ): χ = -μ

Electrophilicity Index (ω): ω = μ² / (2η)

Chemical hardness (η) represents the resistance of a molecule to change its electron distribution. nih.gov A "hard" molecule has a large HOMO-LUMO gap, indicating high stability and low reactivity. Conversely, a "soft" molecule has a small HOMO-LUMO gap. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. dergipark.org.tr The bromine substituent in this compound is expected to increase its chemical hardness and electrophilicity index compared to the parent compound, suggesting it is a better electron acceptor.

Table 2: Global Reactivity Descriptors and Their Significance

Descriptor Formula Interpretation
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Resistance to change in electron distribution; related to stability.
Electrophilicity Index (ω) μ² / (2η) A measure of the molecule's ability to act as an electrophile.
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Represents the escaping tendency of electrons from an equilibrium system.
Global Softness (S) 1 / (2η) The reciprocal of hardness; indicates higher reactivity.

Formulas are derived from references researchgate.netdergipark.org.trnih.gov.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the electronic excited states of molecules. mdpi.com It is widely employed to simulate ultraviolet-visible (UV-Vis) absorption spectra, providing information about the electronic transitions between molecular orbitals. mdpi.comnih.gov By calculating the excitation energies and oscillator strengths, TD-DFT can predict the wavelength of maximum absorption (λmax) and the intensity of the absorption bands.

For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions, such as π → π* transitions within the benzene ring and n → σ* transitions involving the oxygen lone pairs. The results of these simulations can be compared with experimental spectra to validate the computational model. mdpi.com The presence of the bromine atom, a chromophore, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzodioxane due to its influence on the molecular orbital energies.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govnih.gov This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets.

Derivatives of 1,4-benzodioxan have been investigated as inhibitors for various enzymes and as ligands for different receptors. nih.govnih.govnih.gov Molecular docking studies of these derivatives have revealed key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, within the active sites of proteins like monoamine oxidase B (MAO-B), focal adhesion kinase (FAK), and telomerase. nih.govnih.govnih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Derivations

Structure-Activity Relationship (SAR) studies analyze how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying parts of a molecule, researchers can identify the chemical groups (pharmacophores) responsible for its therapeutic effects. Quantitative Structure-Activity Relationship (QSAR) models take this a step further by establishing a mathematical relationship between chemical structure and biological activity. researchgate.net

For the 1,4-benzodioxan scaffold, SAR studies have shown that the nature and position of substituents on both the dioxane and benzene rings are critical for activity and selectivity towards various biological targets, including adrenergic and serotonin (B10506) receptors. nih.gov The introduction of a bromine atom at the 2-position of the dioxane ring would be a key modification in a SAR study. Its effect on activity would depend on factors such as:

Size and Shape: The steric bulk of the bromine atom could enhance or hinder binding to a receptor.

Electronic Effects: The electronegativity of bromine can influence the molecule's interaction with polar residues in a binding site.

Halogen Bonding: The potential for the bromine atom to act as a halogen bond donor could be a significant factor in its biological activity.

QSAR models could be developed for a series of 2-substituted benzodioxane analogs to quantify the impact of different substituents on a specific biological endpoint. Descriptors used in such models would include steric parameters (e.g., molar refractivity), electronic parameters (e.g., Hammett constants), and lipophilicity (e.g., logP).

Theoretical Analysis of Aromaticity and Electron Deficiency in Brominated Systems

Aromaticity is a key concept in chemistry that describes the unusual stability of certain cyclic, planar molecules with a specific number of delocalized π-electrons. The benzene ring in this compound is aromatic. The presence of substituents can influence the degree of aromaticity and the electron density of the ring.

This makes the benzene ring in a brominated system electron-deficient compared to unsubstituted benzene. researchgate.net Theoretical methods can quantify this effect by calculating aromaticity indices (e.g., Nucleus-Independent Chemical Shift, NICS) and by analyzing the charge distribution on the atoms of the aromatic ring. This theoretical analysis helps to understand the reactivity of this compound, particularly in reactions involving the aromatic ring. The anomeric effect, which contributes to the puckered conformation of the dioxane ring, is also influenced by the electron density on the oxygen atoms, which in turn is affected by the electronic properties of the benzene ring and its substituents. ru.nl

Applications of 2 Bromo Benzo 1,4 Dioxene and Its Derivatives in Advanced Chemical Fields

Medicinal Chemistry and Drug Discovery

The 2-bromo-benzo-1,4-dioxene core, a brominated variant of the 1,4-benzodioxane (B1196944) ring system, has emerged as a valuable building block in medicinal chemistry. Its unique structural and electronic properties make it a versatile scaffold for the synthesis of a wide array of derivatives with significant therapeutic potential. The presence of the bromine atom offers a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of pharmacological profiles.

Role as a Privileged Scaffold in Pharmaceutical Design

The 1,4-benzodioxane framework, from which this compound is derived, is widely recognized as a "privileged scaffold" in drug discovery. This designation is attributed to its ability to bind to multiple, diverse biological targets with high affinity, leading to a broad spectrum of pharmacological activities. The rigid bicyclic structure of benzodioxane provides a defined three-dimensional arrangement for appended functional groups, facilitating specific interactions with biological macromolecules.

The versatility of the 1,4-benzodioxane scaffold is evident in its presence in numerous compounds targeting a wide range of receptors and enzymes. Its applications in drug design span from antibacterial agents and cancer chemotherapeutics to antagonists and agonists for adrenergic, serotoninergic, and nicotinic receptors, as well as various enzyme inhibitors. The substitution on the benzene (B151609) ring of the benzodioxane nucleus is a key determinant of the selectivity of these compounds for different receptor subtypes.

While the broader 1,4-benzodioxane structure is well-established as a privileged scaffold, this compound itself serves as a crucial starting material for accessing a diverse library of these pharmacologically active molecules. The bromine atom can be readily displaced or transformed through various cross-coupling reactions, enabling the introduction of a wide range of substituents to fine-tune the biological activity of the resulting derivatives.

Development of Enzyme Inhibitors (e.g., PARP1, α-Glucosidase, Acetylcholinesterase, Lipoxygenase, Urease)

Derivatives of this compound have been investigated as potent inhibitors of several key enzymes implicated in various diseases.

PARP1 Inhibitors:

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage repair pathway and a significant target in cancer therapy. A derivative of 2,3-dihydro-1,4-benzodioxine, specifically 2,3-dihydro-1,4-benzodioxine-5-carboxamide, has been identified as an inhibitor of PARP1. nih.gov Further optimization of this lead compound led to the development of even more potent inhibitors.

Table 1: PARP1 Inhibitory Activity of Benzodioxane Derivatives

Compound PARP1 IC50 (µM)
3 12
4 (2,3-dihydro-1,4-benzodioxine-5-carboxamide) 5.8
10 0.88
49 ((Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b] nih.govresearchgate.netoxazine-8-carboxamide) 0.082

α-Glucosidase Inhibitors:

α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. While specific studies on this compound derivatives are not extensively detailed, the broader class of benzimidazole-thioquinoline derivatives has shown significant α-glucosidase inhibitory activity, with a bromo-substituted compound exhibiting high potency.

Acetylcholinesterase Inhibitors:

Acetylcholinesterase (AChE) inhibitors are used in the treatment of Alzheimer's disease. Novel derivatives of 2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one, a related heterocyclic system, have been designed and evaluated as potent AChE inhibitors, with some compounds showing IC50 values in the nanomolar range, comparable to the standard drug donepezil.

Lipoxygenase Inhibitors:

Lipoxygenases are enzymes involved in the inflammatory cascade. Benzoxazole and benzothiazole (B30560) derivatives have been synthesized and shown to inhibit 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.

Urease Inhibitors:

Urease is an enzyme that plays a role in infections caused by Helicobacter pylori. A series of 1,4-benzodioxane-based thiosemicarbazones demonstrated potent in vitro inhibitory activity against urease, with many compounds exhibiting IC50 values more potent than the standard inhibitor thiourea.

Table 2: Urease Inhibitory Activity of 1,4-Benzodioxane-Based Thiosemicarbazones

Compound Urease IC50 (µM)
3a-p (range) 3.65 ± 2.64 to 31.9 ± 1.094
Thiourea (standard) 20.8 ± 0.75

Design of Antibacterial and Antimicrobial Agents

The emergence of antibiotic-resistant bacterial strains has necessitated the development of new antimicrobial agents. Derivatives of this compound have shown promise in this area. A series of 1,3,4-oxadiazole (B1194373) derivatives incorporating the 1,4-benzodioxane ring system has been synthesized and evaluated for their antimicrobial activity.

One such derivative, 2-(4-Bromo-phenyl)-5-(2,3-dihydro-1,4-benzodioxane-2-yl)-1,3,4-oxadiazole, demonstrated notable antibacterial and antifungal properties. The minimum inhibitory concentrations (MICs) of these compounds were determined against a panel of Gram-positive and Gram-negative bacteria, as well as several fungal strains.

Table 3: Antimicrobial Activity of Benzodioxane-Containing 1,3,4-Oxadiazole Derivatives (MIC in µg/mL)

Compound S. aureus B. subtilis E. coli A. niger A. flavus C. albicans
3d (Bromo-derivative) 32 16 64 128 128 64
Norfloxacin (standard) 0.5 0.25 0.25 - - -
Chloramphenicol (standard) 2 1 4 - - -
Fluconazole (standard) - - - 4 8 2

Furthermore, benzodioxane-benzamides have been investigated as inhibitors of the bacterial cell division protein FtsZ, exhibiting promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Investigations in Anticancer and Antitumor Therapies

The 1,4-benzodioxane scaffold is a key component in the design of novel anticancer agents. Hybrid compounds combining 1,4-benzodioxane with imidazolium (B1220033) salts have demonstrated significant in vitro cytotoxic activity against various human tumor cell lines.

Structure-activity relationship studies revealed that specific substitutions on the benzimidazole (B57391) and imidazolyl rings were crucial for enhancing the cytotoxic effects. One of the most potent compounds exhibited IC50 values in the low micromolar range and was found to induce cell cycle arrest and apoptosis in cancer cells.

Table 4: Cytotoxic Activity of 1,4-Benzodioxane-Imidazolium Salt Hybrids (IC50 in µM)

Compound K562 SMMC-7721 A-549
25 1.06 8.31 >50
Cisplatin (standard) 4.78 39.1 21.4

Neuropharmacological Applications (e.g., Targeting Neurological Disorders, Adrenergic and Serotoninergic Receptors)

Derivatives of 1,4-benzodioxane have been extensively studied for their interactions with various receptors in the central nervous system, particularly adrenergic and serotoninergic receptors. These receptors are implicated in a wide range of neurological and psychiatric disorders.

Research has shown that the stereochemistry of 1,4-dioxane (B91453) derivatives plays a critical role in their binding affinity and selectivity for α1-adrenergic and 5-HT1A receptors, with reversed enantioselectivity observed for these two receptor types. For instance, the (S)-enantiomer of certain derivatives proved to be a potent 5-HT1A receptor agonist with high selectivity over α1-adrenoreceptor subtypes.

Furthermore, a series of 1,4-benzodioxan-substituted chalcone (B49325) derivatives were designed as selective and reversible inhibitors of human monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. The most potent compound in this series, which features a bromo-substituent, exhibited an IC50 value in the nanomolar range.

Table 5: MAO-B Inhibitory Activity of a 1,4-Benzodioxan-Substituted Chalcone Derivative

Compound hMAO-B IC50 (µM) Selectivity Index (hMAO-A/hMAO-B)
22 ((E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b] nih.govresearchgate.netdioxin-6-yl)prop-2-en-1-one) 0.026 >1538

Other Pharmacological Activities (e.g., Anti-inflammatory, Antioxidant, Antihyperglycemic)

The versatility of the this compound scaffold extends to other pharmacological activities, including anti-inflammatory, antioxidant, and antihyperglycemic effects.

Anti-inflammatory Activity:

A series of substituted derivatives containing the 1,4-benzodioxine nucleus has been synthesized and evaluated for in vivo anti-inflammatory activity. Several of these compounds demonstrated greater efficacy in the rat paw edema model than the well-known anti-inflammatory drug ibuprofen.

Antioxidant Activity:

Flavonoid derivatives incorporating a 1,4-benzodioxane moiety have been prepared and tested for their ability to inhibit superoxide (B77818) anion release from human polymorphonuclear leukocytes. These compounds demonstrated antioxidant properties, which are beneficial in combating oxidative stress-related diseases.

Antihyperglycemic Activity:

While direct studies on this compound derivatives are limited, related benzothiazepine (B8601423) derivatives, including a bromo-substituted compound, have been synthesized and shown to significantly reduce elevated blood glucose levels in diabetic rats. These compounds exhibited better antihyperglycemic activity compared to the standard drug metformin (B114582) in some cases.

Materials Science and Polymer Chemistry

The this compound scaffold and its derivatives are valuable precursors in materials science and polymer chemistry, enabling the creation of advanced materials with tailored properties. The functionalizability of the benzodioxane ring system allows for its incorporation into polymeric structures, coatings, and electronic materials.

Development of Specialty Polymeric Materials with Enhanced Properties

The 1,4-benzodioxane moiety is a significant structural component in the design of specialty polymers. Its inclusion in a polymer backbone can impart desirable thermal and electronic properties. For instance, benzodithiophene (BDT), a related sulfur-containing analog, is a critical building block for high-performance polymer donors used in organic photovoltaics. nankai.edu.cnnih.gov The development of polymers incorporating thiazolyl-substituted BDT units demonstrates how modifying the core structure can tune the energy levels and molecular aggregation of the resulting polymer, which is crucial for optimizing performance in electronic devices. nankai.edu.cn

Researchers have synthesized various semiconducting conjugated polymers by combining benzodithiophene donor units with acceptor units like benzotriazole (B28993) via Stille polymerization. nih.gov These polymers are designed for applications in organic solar cells, where their properties, such as crystallinity and charge carrier mobility, are critical for device efficiency. nankai.edu.cnnih.gov The strategic substitution on the benzodioxane or related heterocyclic scaffolds allows for fine-tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, directly impacting their photovoltaic performance. nankai.edu.cn

Applications in Coatings and Adhesives Formulations

Derivatives of the benzo-1,4-dioxene family have found practical applications in the formulation of high-performance adhesives. Specifically, benzodioxole derivatives have been investigated as alternative co-initiators in dental adhesive formulations. scielo.brnih.govresearchgate.net In camphorquinone-based self-etching dental adhesives, compounds like 1,3-benzodioxole (B145889) (BDO) have been shown to be feasible replacements for traditional tertiary amine co-initiators. scielo.brnih.gov

Studies have demonstrated that adhesives formulated with benzodioxole derivatives exhibit significantly higher and more durable bond strength to dentin over extended periods compared to those using the conventional co-initiator ethyl 4-dimethylamino benzoate (B1203000) (EDAB). scielo.brnih.govresearchgate.net This improved performance highlights the potential of these compounds to enhance the longevity and reliability of dental restorations. scielo.br Additionally, the broader class of benzoxazines, which share structural similarities, are used to create thermosetting resins for coatings and adhesives noted for low shrinkage on cure and a low coefficient of thermal expansion. google.com

Table 1: Microtensile Bond Strength of Experimental Dental Adhesives

This table presents the mean microtensile bond strength (µTBS) in megapascals (MPa) for different adhesive formulations over a three-year period. The data compares adhesives using benzodioxole derivatives (BDO, PA) as co-initiators against a conventional amine co-initiator (EDAB) and a commercial reference (CSE).

Exploration in Organic Electronic Materials (e.g., OLEDs, Organic Solar Cells)

The rigid and planar structure of the benzo-1,4-dioxene core and its analogs makes it a promising candidate for incorporation into organic electronic materials. These materials are central to the function of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). researchgate.net The development of organic semiconductors often relies on creating extended π-conjugated systems, where heterocyclic compounds serve as essential building blocks. researchgate.net

In the field of OSCs, derivatives of benzodithiophene (BDT) have been successfully used to construct wide-bandgap polymer donors. nankai.edu.cn For example, two isomeric polymers, PBDT-oTz and PBDT-iTz, were developed using thiazolyl-substituted BDT. The orientation of the thiazolyl group was found to significantly impact the polymer's HOMO level and molecular aggregation, leading to substantial differences in photovoltaic performance. nankai.edu.cn The device based on the PBDT-oTz polymer achieved a power conversion efficiency (PCE) of 15.02%, far superior to its isomer. nankai.edu.cn

In OLED technology, various organic molecules are needed for different functions, including charge injection, charge transport, and light emission. nih.gov While direct use of this compound is not widely documented, related benzophenone (B1666685) derivatives have been extensively studied as host materials and as emitters, particularly for thermally activated delayed fluorescent (TADF) OLEDs. mdpi.comnih.gov These materials leverage a donor-acceptor structure to achieve high quantum efficiencies. mdpi.comnih.gov The principles of molecular design from these related fields can guide the exploration of benzodioxene derivatives for similar applications in OLEDs. nih.govmdpi.com

Table 2: Photovoltaic Performance of Polymer Solar Cells Based on BDT Derivatives

This table summarizes the key performance metrics for organic solar cells fabricated using two different isomeric polymer donors, PBDT-oTz and PBDT-iTz, blended with a BTP-eC9 acceptor.

Catalysis and Ligand Design

The functionalized aromatic ring of this compound provides a versatile platform for the synthesis of sophisticated ligands used in transition metal catalysis. The bromine atom serves as a key functional handle for introducing phosphorus-containing groups, leading to the creation of ligands with tailored steric and electronic properties.

Utilization of Benzo-1,4-dioxene Derivatives as Ligands in Metal Catalysis

Phosphines are a critically important class of ligands in organometallic chemistry and homogeneous catalysis due to their strong coordination to transition metals and the ease with which their properties can be tuned. nih.govnih.gov The synthesis of specialized phosphine (B1218219) ligands is often a crucial step in developing new catalytic reactions, particularly for cross-coupling. liv.ac.uktcichemicals.com

The bromo-substituent on the benzo-1,4-dioxene ring allows for its conversion into an organometallic intermediate, such as a Grignard or organolithium reagent. This intermediate can then react with halophosphines (e.g., chlorodiphenylphosphine) to form a C–P bond, thereby attaching a phosphine moiety to the benzodioxane scaffold. nih.govbeilstein-journals.org This synthetic strategy enables the creation of novel P,N-heterocyclic phosphine ligands, which have demonstrated exceptional performance in catalysis. beilstein-journals.org

These custom-designed ligands, derived from precursors like this compound, can be used in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. nih.govwikipedia.org The structure of the ligand plays a pivotal role in determining the efficacy of the catalyst, influencing the rates of oxidative addition and reductive elimination, which are key steps in the catalytic cycle. nih.govnih.gov The development of well-defined palladium(II) precatalysts with a 1:1 metal-to-ligand ratio has become standard, underscoring the importance of ligand design. nih.gov

Applications in Ligand Relay Catalysis

Ligand relay catalysis is an advanced strategy where a single catalyst, through ligand modification or exchange, performs multiple distinct catalytic transformations in a sequential manner. This approach allows for the construction of complex molecules from simple precursors in a single pot without the need to isolate intermediates.

While the direct application of benzo-1,4-dioxene derivatives in established ligand relay catalysis systems is not extensively documented in the reviewed literature, the structural features of these molecules make them intriguing candidates for future exploration in this field. The synthesis of multifunctional ligands is key to ligand relay. The benzo-1,4-dioxene scaffold can be functionalized at multiple sites—the bromine atom allows for the introduction of a primary ligand group (like a phosphine), while other positions on the aromatic ring or the dioxene ring could potentially be modified to introduce secondary functionalities. These secondary sites could alter the ligand's properties upon a specific chemical trigger or participate in a secondary catalytic cycle. The inherent chirality of 2-substituted 1,4-benzodioxane derivatives could also be exploited to develop enantioselective relay catalysis systems. unimi.it The development of such sophisticated ligands from versatile building blocks like this compound represents a promising direction for advancing the field of catalysis.

Q & A

Q. Table 1: Catalyst Performance in Cyclotrimerization

CatalystSolventTemperatureYield (%)
Pd(PPh₃)₄Toluene80°C38
CuI/1,10-phenanthrolineDMF100°C25

Advanced: How do reaction conditions influence the electronic properties of bromo-dioxene derivatives?

Methodological Answer:
The electronic structure can be modulated via substituents and reaction pathways. For example:

  • Oxidation : Bromo-dioxene derivatives are oxidized to radical cations with high HOMO levels, leading to strong fluorescence (λmax ~590–602 nm, ΦF = 0.40–0.50) .
  • Computational Modeling : Density Functional Theory (DFT) studies on analogous brominated benzene derivatives (e.g., 2-bromo-1,4-dichlorobenzene) reveal charge distribution and vibrational modes, guiding synthetic design .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substitution patterns and purity. For example, coupling constants in aromatic regions distinguish bromine positioning.
  • UV-Vis and Fluorescence Spectroscopy : Detect π→π* transitions and emissive properties of oxidized derivatives .
  • Mass Spectrometry : High-resolution MS confirms molecular weight and isotopic patterns (e.g., bromine’s ¹⁷⁹Br/⁸¹Br split) .

Advanced: How can computational methods resolve contradictions in reaction mechanisms?

Methodological Answer:

  • Mechanistic Simulations : DFT calculations model transition states to compare pathways (e.g., Pd vs. Cu catalysis in cyclotrimerization). For example, palladium’s lower activation energy explains higher yields .
  • Data Reconciliation : When experimental yields conflict, computational studies assess steric/electronic effects (e.g., stannane vs. Grignard reagents in lithiation) .

Advanced: What strategies optimize regioselectivity in cross-coupling reactions involving bromo-dioxenes?

Methodological Answer:

  • Catalyst Screening : Palladium catalysts (e.g., Pd₂(dba)₃) favor coupling at the less-hindered bromine site.
  • Directing Groups : Introduce temporary substituents (e.g., tin or boronate groups) to steer reactivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance metal coordination, improving selectivity .

Basic: How to address discrepancies in reported synthetic yields?

Methodological Answer:

  • Reproducibility Checks : Standardize reaction parameters (e.g., argon purity, catalyst batch).
  • Byproduct Analysis : Use HPLC or GC-MS to identify side products (e.g., debrominated species) .
  • Statistical Design : Apply factorial experiments to isolate variables (e.g., temperature vs. catalyst loading) .

Advanced: What are the applications of bromo-dioxene derivatives in materials science?

Methodological Answer:

  • Optoelectronic Materials : Radical cations exhibit fluorescence, making them candidates for organic LEDs .
  • Coordination Polymers : Bromine’s electronegativity stabilizes metal-organic frameworks (MOFs) for catalytic or sensing applications .

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